molecular formula C21H11Cl4N5 B3133904 3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine CAS No. 400075-14-1

3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Cat. No.: B3133904
CAS No.: 400075-14-1
M. Wt: 475.2 g/mol
InChI Key: RTLPSKRAUAHBNB-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a complex organic compound characterized by its multiple chlorine atoms and triazoloquinazolin core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazoloquinazolin core. Key steps may include:

  • Condensation Reactions: Formation of the triazoloquinazolin core through condensation reactions involving hydrazine and appropriate precursors.

  • Halogenation: Introduction of chlorine atoms at specific positions on the phenyl rings using halogenating agents like thionyl chloride or phosphorus pentachloride.

  • Coupling Reactions: Formation of the amine linkage between the two phenyl rings using coupling agents such as carbodiimides or coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially at the phenyl rings, leading to the formation of quinones or other oxidized products.

  • Reduction: Reduction reactions may target the nitrogen atoms, leading to the formation of amines or amides.

  • Substitution Reactions: Substitution reactions can occur at the chlorine atoms, replacing them with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a tool in biological studies, particularly in understanding the interactions of chlorine-containing molecules with biological systems.

  • Medicine: Potential use in drug discovery and development, especially in targeting diseases where chlorine atoms play a role in the mechanism of action.

  • Industry: Applications in the development of new materials, such as polymers or coatings, that require chlorine atoms for specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chlorine atoms may enhance binding affinity or specificity to these targets, leading to desired biological effects.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

  • DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea): An herbicide and algicide that inhibits photosynthesis.

  • 2,4-Dichlorophenol: A precursor to herbicides and other chemical compounds.

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A common herbicide used in agriculture.

Uniqueness: 3-(2,4-Dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine stands out due to its complex structure and the presence of multiple chlorine atoms, which can impart unique chemical and biological properties compared to simpler dichlorophenyl compounds.

This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.

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Properties

IUPAC Name

3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl4N5/c22-11-5-7-13(16(24)9-11)19-28-29-20-14-3-1-2-4-18(14)27-21(30(19)20)26-12-6-8-15(23)17(25)10-12/h1-10H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLPSKRAUAHBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)NC4=CC(=C(C=C4)Cl)Cl)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl4N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
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3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
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3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
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3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
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3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
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3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

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